Phenylbutazone-d9
CAS No.:
Cat. No.: VC0018351
Molecular Formula: C19H20N2O2
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O2 |
|---|---|
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | 4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,2-diphenylpyrazolidine-3,5-dione |
| Standard InChI | InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2 |
| Standard InChI Key | VYMDGNCVAMGZFE-ABVHXWLASA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
| SMILES | CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Properties and Structure
Molecular Information
Phenylbutazone-d9 is characterized by specific chemical properties that distinguish it from its non-deuterated parent compound. The compound features nine deuterium atoms substituted for hydrogen atoms in the butyl chain of the molecule.
| Property | Value |
|---|---|
| CAS Number | 1189479-75-1 |
| Molecular Formula | C₁₉H₁₁D₉N₂O₂ |
| Molecular Weight | 317.43 g/mol |
| IUPAC Name | 4-(butyl-d9)-1,2-diphenylpyrazolidine-3,5-dione |
| Synonyms | 4-(1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl)-1,2-diphenylpyrazolidine-3,5-dione; Phenylbutazone (chain-D9); Phenylbutazone (butyl-D9) |
| Purity | >95% (HPLC) |
The molecular structure features a pyrazolidine-3,5-dione core with two phenyl rings and a butyl chain that has been deuterated at all nine hydrogen positions .
Applications in Analytical Chemistry
Role as an Internal Standard
The primary application of phenylbutazone-d9 is as an internal standard in analytical chemistry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) analyses. Internal standards are essential for quantitative analysis as they compensate for variations in sample preparation, injection, and instrumental response.
In chromatographic analyses, phenylbutazone-d9 is added to samples at a known concentration before extraction and analysis. Since it behaves almost identically to non-deuterated phenylbutazone during sample preparation and analysis but has a different mass, it provides a reference point for accurate quantification. This is particularly important in complex biological matrices where matrix effects can significantly impact quantification accuracy .
Analytical Performance Data
Research has established specific analytical parameters for phenylbutazone-d9 when used in LC-MS/MS analyses:
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.01 μg/mL |
| Limit of Quantification (LOQ) | 0.05 μg/mL |
| Multiple Reaction Monitoring Transition | m/z 316 → m/z 288 |
These analytical parameters demonstrate the high sensitivity and specificity achievable when using phenylbutazone-d9 as an internal standard in mass spectrometry-based analyses .
Research Applications
Pharmacokinetic Studies
Phenylbutazone-d9 has proven invaluable in pharmacokinetic studies of phenylbutazone. In these studies, researchers use phenylbutazone-d9 to accurately track and measure the parent compound's concentration in biological samples over time. This approach enables precise determination of pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
For example, in a study examining the pharmacokinetics of phenylbutazone in young adult and geriatric horses, phenylbutazone-d9 was used as an internal standard to quantify drug concentrations. The transitions monitored with the mass spectrometer were m/z 307 → m/z 131 for phenylbutazone and m/z 316 → m/z 288 for phenylbutazone-d9, allowing researchers to accurately determine pharmacokinetic parameters without interference .
Veterinary Medicine Research
Phenylbutazone-d9 has significant applications in veterinary medicine research, particularly in equine studies. Phenylbutazone is commonly used in horses to treat inflammation and pain, making accurate measurement of its concentrations in equine plasma essential for developing appropriate dosing regimens and understanding drug-drug interactions.
In a study investigating the effects of prolonged administration of oral NSAIDs on concentrations of cytokines and growth factors in platelet-rich plasma and autologous protein solution in horses, phenylbutazone-d9 was used as an internal standard for quantifying phenylbutazone. The linear dynamic range was 10 to 1,000 ng/mL for phenylbutazone, with the coefficient of determination for all calibration curves being ≥ 0.99, demonstrating the high accuracy achievable with this approach .
Relation to Parent Compound
Biological Activity
The parent compound, phenylbutazone, functions as an efficient reducing cofactor for the peroxidase activity of prostaglandin H synthase (PHS). It has been identified as a hepatotoxin and has been investigated for various biological activities, including inducing muscle blind-like protein 1 (MBNL1) expression with potential applications in ankylosing spondylitis research .
Synthesis and Production
The synthesis of phenylbutazone-d9 involves the incorporation of deuterium atoms specifically into the butyl chain of the phenylbutazone molecule. This targeted deuteration results in a compound with nine deuterium atoms replacing the hydrogen atoms in the butyl chain, creating a stable isotope-labeled version of the parent compound.
The production of high-purity phenylbutazone-d9 requires specialized synthetic techniques to ensure the specific placement of deuterium atoms and to achieve the high isotopic purity needed for analytical applications. Commercial sources provide phenylbutazone-d9 with purity typically exceeding 95% as determined by HPLC analysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume